Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (molecular formula: C₁₈H₁₇NO₄S₂; molecular weight: 375.46 g/mol) is a benzothiophene derivative featuring a sulfamoyl group substituted at the 3-position of the benzothiophene core and an ethyl carboxylate ester at the 2-position. The sulfamoyl moiety is further functionalized with a 2-methylphenyl group, distinguishing it from structurally analogous compounds. This compound is of interest in medicinal chemistry and drug discovery, particularly as a screening candidate for biological activity .
Properties
IUPAC Name |
ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(13-9-5-7-11-15(13)24-16)25(21,22)19-14-10-6-4-8-12(14)2/h4-11,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYQSLWVTCPXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aryl halide under palladium-catalyzed conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where the benzothiophene derivative reacts with a sulfonyl chloride in the presence of a base.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of benzothiophene reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfamoyl group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity against various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, highlighting substituent variations and physicochemical properties:
Key Structural and Functional Insights:
Substituent Position Effects: The ortho-methyl group in the target compound introduces steric hindrance, which may limit rotational freedom and influence binding to target proteins . The meta-methyl derivative () offers intermediate steric and electronic properties, making it a versatile candidate for structure-activity relationship (SAR) studies.
Electronic Modifications :
- The 3-fluoro-4-methylphenyl analog () incorporates fluorine, a strongly electronegative atom. This substitution can alter electronic distribution, enhance metabolic stability, and improve bioavailability via reduced oxidative metabolism .
The 4-phenoxyphenyl derivative () adds a bulky, lipophilic phenoxy group, which may enhance binding to hydrophobic pockets in enzymes or receptors but could also increase plasma protein binding.
Synthetic Accessibility :
- All analogs are synthesized via similar routes, such as copper-catalyzed cross-coupling or sulfamoylation reactions (e.g., ). However, the introduction of fluorine or acetyl groups may require additional protection/deprotection steps.
Biological Activity
Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly as it pertains to its application in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Structure
The compound features a benzothiophene core, which is known for its diverse biological activities. The sulfamoyl group attached to a 2-methylphenyl moiety enhances its interaction with biological targets. Below is a summary of its structural components:
| Component | Description |
|---|---|
| Core Structure | Benzothiophene |
| Functional Groups | Sulfamoyl group, Ethyl ester |
| Molecular Formula | C14H15N1O3S1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites on enzymes or receptors, while the benzothiophene core engages in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins involved in various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In high-throughput screening assays, several related compounds demonstrated over 90% inhibition against Mycobacterium tuberculosis (M. tuberculosis) . The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to the effective concentration against the pathogen (IC90), is crucial in evaluating the therapeutic potential of these compounds.
Cytotoxicity Assessment
To evaluate the cytotoxic effects of this compound, Vero cell lines were utilized. The results indicated that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of toxicity towards mammalian cells. The CC50 values were calculated to determine the concentration at which 50% of cell viability was lost .
Study 1: Antimicrobial Screening
In a study conducted by Collins and Franzblau, a series of sulfonamide derivatives were screened for their activity against M. tuberculosis. This compound was included in this screening process and showed significant inhibition rates comparable to established antimycobacterial agents like amikacin .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications in the benzothiophene core and variations in the substituents on the sulfamoyl group could significantly alter biological activity. Compounds with electron-donating groups on the aromatic ring exhibited enhanced potency against bacterial strains while maintaining lower cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
